4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-6-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
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Overview
Description
3-Chlorobenzaldehyde 1-[4-(4-Methylpiperazino)-6-(4-Nitroanilino)-1,3,5-Triazin-2-Yl]Hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorobenzaldehyde moiety, a triazine ring, and a hydrazone linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzaldehyde 1-[4-(4-Methylpiperazino)-6-(4-Nitroanilino)-1,3,5-Triazin-2-Yl]Hydrazone typically involves multiple steps, starting with the preparation of 3-chlorobenzaldehyde. This can be synthesized from formic acid and 1-chloro-3-iodobenzene . The subsequent steps involve the formation of the triazine ring and the introduction of the hydrazone linkage. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzaldehyde 1-[4-(4-Methylpiperazino)-6-(4-Nitroanilino)-1,3,5-Triazin-2-Yl]Hydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorobenzaldehyde moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
Scientific Research Applications
3-Chlorobenzaldehyde 1-[4-(4-Methylpiperazino)-6-(4-Nitroanilino)-1,3,5-Triazin-2-Yl]Hydrazone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chlorobenzaldehyde 1-[4-(4-Methylpiperazino)-6-(4-Nitroanilino)-1,3,5-Triazin-2-Yl]Hydrazone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: Similar in structure but lacks the triazine and hydrazone components.
2-Chlorobenzaldehyde: Another chlorinated benzaldehyde with different reactivity and applications.
4-Nitrobenzaldehyde: Contains a nitro group but differs in overall structure and properties.
Uniqueness
3-Chlorobenzaldehyde 1-[4-(4-Methylpiperazino)-6-(4-Nitroanilino)-1,3,5-Triazin-2-Yl]Hydrazone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H22ClN9O2 |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
2-N-[(E)-(3-chlorophenyl)methylideneamino]-6-(4-methylpiperazin-1-yl)-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22ClN9O2/c1-29-9-11-30(12-10-29)21-26-19(24-17-5-7-18(8-6-17)31(32)33)25-20(27-21)28-23-14-15-3-2-4-16(22)13-15/h2-8,13-14H,9-12H2,1H3,(H2,24,25,26,27,28)/b23-14+ |
InChI Key |
NMXXHQBFGGZPAO-OEAKJJBVSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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